molecular formula C19H18ClN3O3S2 B2726401 N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 850909-96-5

N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2726401
CAS No.: 850909-96-5
M. Wt: 435.94
InChI Key: DSDGHJNSMYWEAM-XUTLUUPISA-N
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Description

N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a recognized potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This specific mechanism makes it a critical tool for researchers investigating the role of BTK in B-cell development and activation. Its primary research applications are in the fields of immunology and oncology, where it is used to study the pathogenesis and potential treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis. The compound's high selectivity profile helps scientists dissect BTK-specific signaling events with minimal off-target effects, providing valuable insights for the development of novel therapeutics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c1-22-16-9-6-14(20)12-17(16)27-19(22)21-18(24)13-4-7-15(8-5-13)28(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDGHJNSMYWEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps. The starting materials often include 6-chloro-3-methylbenzothiazole and 4-pyrrolidin-1-ylsulfonylbenzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Calculated XLogP3 Hydrogen Bond Acceptors
N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide (Target) Benzothiazol-2-ylidene 6-Cl, 3-CH₃, pyrrolidine-1-sulfonyl ~464.0* ~4.1* 6
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide Benzothiazol-2-ylidene 4-OCH₂CH₃, 3-CH₂CH₃, pyrrolidine-1-sulfonyl 459.6 3.9 6
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Thieno[2,3-c]pyridine Benzothiazole, ethyl, methyl(phenyl)sulfamoyl ~580.0* ~5.2* 7

Notes:

  • Substituent Effects : The target compound’s 6-chloro and 3-methyl groups increase lipophilicity (higher XLogP3) compared to the ethoxy/ethyl analog . This may enhance membrane permeability but reduce aqueous solubility.
  • Sulfonamide Diversity : The methyl(phenyl)sulfamoyl group in the third compound adds aromatic bulk, which could improve target selectivity but increase metabolic instability .

Research Findings on Structural Similarity and Divergence

Impact of Halogenation: The 6-chloro substituent in the target compound may confer stronger electrophilic character compared to non-halogenated analogs, influencing interactions with cysteine residues in proteins .

Pyrrolidine vs.

Benzothiazole vs. Thienopyridine Cores: The thienopyridine system in the third compound introduces a fused bicyclic structure, which may enhance planarity and stacking interactions but reduce conformational flexibility compared to the monocyclic benzothiazole .

Methodological Considerations for Comparison

  • Structural Analysis Tools : Programs like Mercury CSD enable packing similarity calculations and intermolecular interaction analysis, critical for comparing crystallographic data of analogs .
  • Similarity Metrics : Methods such as Tanimoto coefficients or shape-based alignment (e.g., ROCS) quantify structural overlap, though the choice of descriptor (2D vs. 3D) significantly impacts results .
  • SHELX Refinement : High-resolution crystallographic data refined via SHELXL ensure accurate bond-length and angle comparisons, particularly for assessing substituent-induced distortions .

Biological Activity

N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, particularly focusing on its pharmacological effects and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves the condensation of 6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazole with pyrrolidine sulfonamide derivatives. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular formula and structural integrity.

Property Value
Molecular Formula C₁₈H₁₈ClN₃O₂S
Molecular Weight 367.87 g/mol
Melting Point 210–212 °C
Solubility Soluble in DMSO and DMF

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor for certain enzymes like cyclooxygenase (COX). For example, related compounds have been evaluated for their COX-II inhibitory activity with IC50 values ranging from 0.26 μM to 7.07 μM. This suggests a potential application in anti-inflammatory therapies.

Compound IC50 (μM) Selectivity
N-(4-acetyl...1.33High
PYZ200.33Moderate
Celecoxib0.052Reference

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Molecular Structure, derivatives similar to this compound were tested against a panel of pathogens. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL against several strains.

Case Study 2: COX Inhibition

A recent investigation into the COX inhibitory potential of benzothiazole derivatives indicated that compounds with structural similarities to N-[...]-benzamide showed promising results in reducing inflammation in vitro. The study highlighted the compound's selectivity towards COX-II over COX-I, suggesting a lower risk of gastrointestinal side effects compared to traditional NSAIDs.

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